1-(4-Chlorobenzoyl)-3,5-bis(trifluoromethyl)piperidine 1-(4-Chlorobenzoyl)-3,5-bis(trifluoromethyl)piperidine
Brand Name: Vulcanchem
CAS No.: 2060749-85-9
VCID: VC5308295
InChI: InChI=1S/C14H12ClF6NO/c15-11-3-1-8(2-4-11)12(23)22-6-9(13(16,17)18)5-10(7-22)14(19,20)21/h1-4,9-10H,5-7H2
SMILES: C1C(CN(CC1C(F)(F)F)C(=O)C2=CC=C(C=C2)Cl)C(F)(F)F
Molecular Formula: C14H12ClF6NO
Molecular Weight: 359.7

1-(4-Chlorobenzoyl)-3,5-bis(trifluoromethyl)piperidine

CAS No.: 2060749-85-9

Cat. No.: VC5308295

Molecular Formula: C14H12ClF6NO

Molecular Weight: 359.7

* For research use only. Not for human or veterinary use.

1-(4-Chlorobenzoyl)-3,5-bis(trifluoromethyl)piperidine - 2060749-85-9

Specification

CAS No. 2060749-85-9
Molecular Formula C14H12ClF6NO
Molecular Weight 359.7
IUPAC Name [3,5-bis(trifluoromethyl)piperidin-1-yl]-(4-chlorophenyl)methanone
Standard InChI InChI=1S/C14H12ClF6NO/c15-11-3-1-8(2-4-11)12(23)22-6-9(13(16,17)18)5-10(7-22)14(19,20)21/h1-4,9-10H,5-7H2
Standard InChI Key ISFFIYCFUVRVLY-UHFFFAOYSA-N
SMILES C1C(CN(CC1C(F)(F)F)C(=O)C2=CC=C(C=C2)Cl)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 1-(4-Chlorobenzoyl)-3,5-bis(trifluoromethyl)piperidine is C₁₄H₁₂ClF₆NO, with a molecular weight of 359.69 g/mol . The IUPAC name, [3,5-bis(trifluoromethyl)piperidin-1-yl]-(4-chlorophenyl)methanone, reflects its substitution pattern: a piperidine ring with trifluoromethyl groups at carbons 3 and 5 and a 4-chlorobenzoyl moiety at the nitrogen atom.

Structural Features

The compound’s stereoelectronic properties are influenced by the strong electron-withdrawing effects of the trifluoromethyl (-CF₃) and 4-chlorobenzoyl groups. These substituents enhance metabolic stability and lipophilicity, critical factors in drug design . The piperidine ring adopts a chair conformation, with the trifluoromethyl groups occupying equatorial positions to minimize steric hindrance .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₄H₁₂ClF₆NO
Molecular Weight359.69 g/mol
SMILESC1C(CN(CC1C(F)(F)F)C(=O)C2=CC=C(C=C2)Cl)C(F)(F)F
InChI KeyISFFIYCFUVRVLY-UHFFFAOYSA-N

Synthesis and Preparation

The synthesis of 1-(4-Chlorobenzoyl)-3,5-bis(trifluoromethyl)piperidine typically involves a multi-step process combining piperidine derivatives with fluorinated and aromatic precursors.

General Synthesis Route

  • Piperidine Functionalization: A piperidine precursor undergoes sequential trifluoromethylation at positions 3 and 5 using reagents such as trifluoromethyl copper complexes or halogen exchange reactions .

  • Benzoylation: The nitrogen atom of the piperidine ring reacts with 4-chlorobenzoyl chloride in the presence of a base (e.g., NaOH or triethylamine) to form the final product .

Patent-Based Synthesis (CN105037252A)

A 2015 Chinese patent outlines a method for synthesizing structurally related N-substituted piperidin-4-one derivatives :

  • Condensation Reaction: o-Trifluoromethylbenzaldehyde reacts with N-substituted piperidones under basic conditions (e.g., 40% NaOH) at temperatures below 8°C.

  • Purification: The crude product is purified via silica gel chromatography (chloroforMethanol or petroleum ether:ethyl acetate) or recrystallization .

Table 2: Example Synthesis Parameters

ParameterValueSource
Reactant Ratio5:2.5 (aldehyde:piperidone)
Catalyst40% NaOH
Reaction Temperature<8°C
Purification MethodColumn chromatography
CompoundTargetIC₅₀/EC₅₀Source
18eCYP5122A10.8 µM
N1 (Patent Example)COX-20.12 µM

Pharmacological and Industrial Challenges

Synthetic Complexity

Introducing trifluoromethyl groups requires specialized reagents (e.g., Ruppert-Prakash reagent) and stringent temperature control, increasing production costs .

Future Research Directions

  • Structure-Activity Relationships (SAR): Systematic modification of the benzoyl and trifluoromethyl groups to optimize potency and selectivity.

  • In Vivo Toxicology: Assessing chronic toxicity and metabolic stability in mammalian models.

  • Drug Delivery Systems: Exploring liposomal or polymeric carriers to enhance solubility.

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